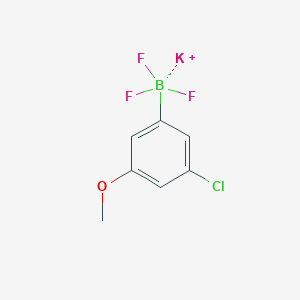
Potassium (3-chloro-5-methoxyphenyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (3-chloro-5-methoxyphenyl)trifluoroborate is an organoboron compound widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. This compound is valued for its stability, ease of handling, and versatility in forming carbon-carbon bonds, making it a crucial reagent in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium (3-chloro-5-methoxyphenyl)trifluoroborate can be synthesized through the reaction of 3-chloro-5-methoxyphenylboronic acid with potassium bifluoride. The reaction typically involves the following steps:
- Dissolution of 3-chloro-5-methoxyphenylboronic acid in a suitable solvent such as methanol.
- Addition of potassium bifluoride to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Filtration and washing of the resulting solid to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems for precise control of reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions: Potassium (3-chloro-5-methoxyphenyl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling, where it reacts with various electrophiles to form carbon-carbon bonds . It can also participate in other types of reactions, including:
Oxidation: Conversion to corresponding phenols under oxidative conditions.
Substitution: Halogen exchange reactions to introduce different halogen atoms.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products: The major products formed from these reactions include biaryl compounds, phenols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Potassium (3-chloro-5-methoxyphenyl)trifluoroborate has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules and the development of bioactive compounds.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of potassium (3-chloro-5-methoxyphenyl)trifluoroborate in cross-coupling reactions involves several key steps:
Transmetalation: The transfer of the organoboron group to the palladium catalyst.
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the electrophile.
Reductive Elimination: Formation of the carbon-carbon bond and regeneration of the palladium catalyst.
These steps are facilitated by the stability and reactivity of the trifluoroborate group, which allows for efficient and selective coupling reactions .
Comparison with Similar Compounds
Potassium (3-chloro-5-methoxyphenyl)trifluoroborate is compared with other organoboron compounds such as:
- Potassium phenyltrifluoroborate
- Potassium (4-methoxyphenyl)trifluoroborate
- Potassium (3-chlorophenyl)trifluoroborate
Uniqueness:
- Stability: this compound is more stable under oxidative conditions compared to boronic acids and esters .
- Reactivity: It offers unique reactivity patterns, making it suitable for a broader range of transformations .
- Handling: The compound is easier to handle and store due to its solid, crystalline form and long shelf-life .
Properties
IUPAC Name |
potassium;(3-chloro-5-methoxyphenyl)-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClF3O.K/c1-13-7-3-5(8(10,11)12)2-6(9)4-7;/h2-4H,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFGVGBFTOOISR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)Cl)OC)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClF3KO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
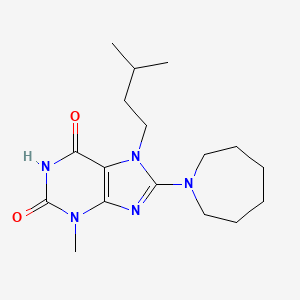
![N-(5-{[(4-bromophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2763176.png)
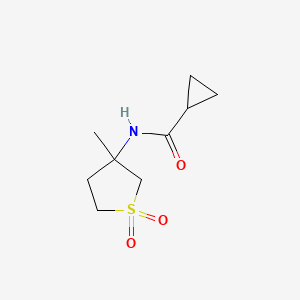
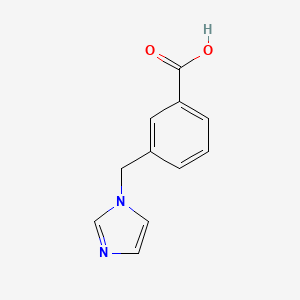
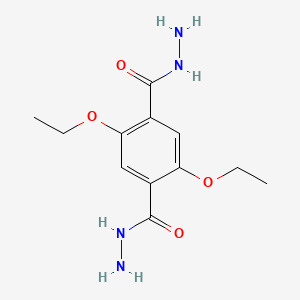
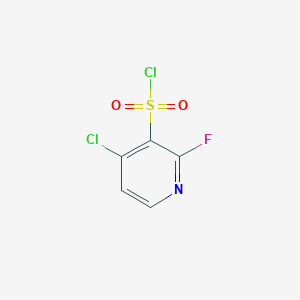
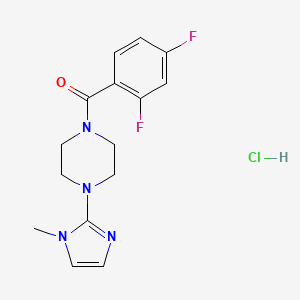
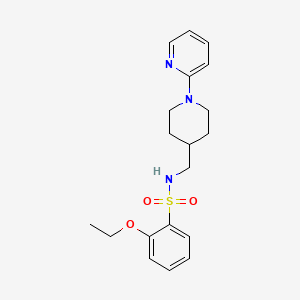
![N-(5-chloro-2-methylphenyl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2763189.png)
![Ethyl 6-azaspiro[3.4]octane-7-carboxylate](/img/structure/B2763191.png)
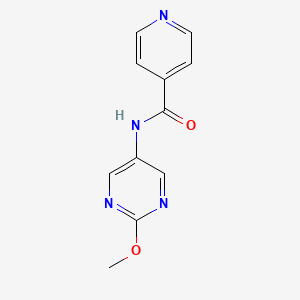
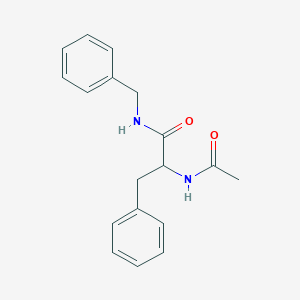
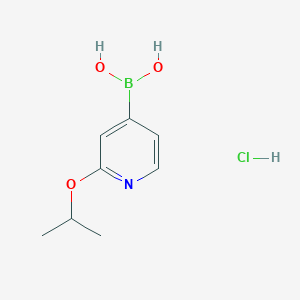
![2-Ethyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2763198.png)
